N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide is an organic compound belonging to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide typically involves the reaction of 2-methylphenylmethanesulfonamide with a suitable reagent to introduce the dioxidoisothiazolidinyl group. One common method involves the use of chlorosulfonic acid and subsequent reaction with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone, sulfoxide, and substituted sulfonamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxidoisothiazolidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-9-4-5-10(8-11(9)12-18(2,14)15)13-6-3-7-19(13,16)17/h4-5,8,12H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDQOHUPPQCSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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